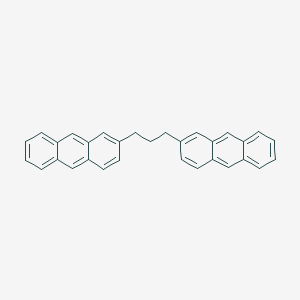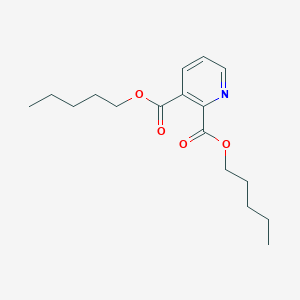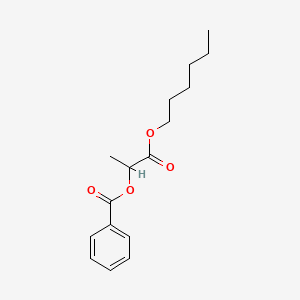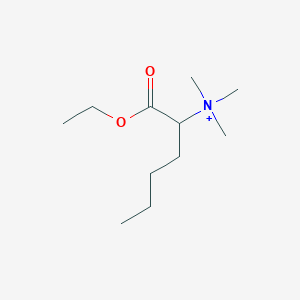
1-Ethoxy-N,N,N-trimethyl-1-oxohexan-2-aminium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethoxy-N,N,N-trimethyl-1-oxohexan-2-aminium is a quaternary ammonium compound with the molecular formula C11H24NO2. This compound is known for its surfactant properties and is used in various industrial and research applications. It is characterized by the presence of an ethoxy group, a trimethylammonium group, and a hexanone backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethoxy-N,N,N-trimethyl-1-oxohexan-2-aminium typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is the reaction of N,N,N-trimethylhexan-2-aminium with ethyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the synthesis process. The final product is often subjected to rigorous quality control measures to ensure its purity and performance.
Análisis De Reacciones Químicas
Types of Reactions
1-Ethoxy-N,N,N-trimethyl-1-oxohexan-2-aminium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: The major products are typically oxides or hydroxyl derivatives.
Reduction: The major products are amines or alcohols.
Substitution: The major products depend on the substituent introduced, such as ethers or esters.
Aplicaciones Científicas De Investigación
1-Ethoxy-N,N,N-trimethyl-1-oxohexan-2-aminium has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates
Propiedades
Número CAS |
65144-49-2 |
|---|---|
Fórmula molecular |
C11H24NO2+ |
Peso molecular |
202.31 g/mol |
Nombre IUPAC |
(1-ethoxy-1-oxohexan-2-yl)-trimethylazanium |
InChI |
InChI=1S/C11H24NO2/c1-6-8-9-10(12(3,4)5)11(13)14-7-2/h10H,6-9H2,1-5H3/q+1 |
Clave InChI |
XUPKTVCLTCTTQI-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C(=O)OCC)[N+](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



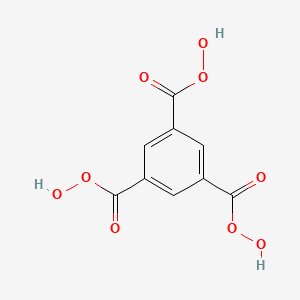
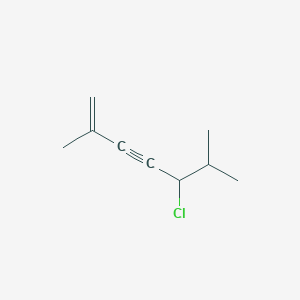
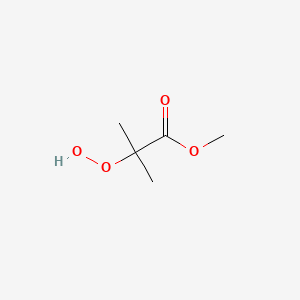
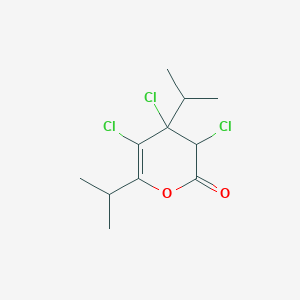
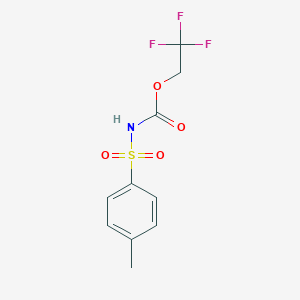
![N,N'-Bis[difluoro(phenyl)silyl]-N,N',1,1-tetramethylsilanediamine](/img/structure/B14494687.png)
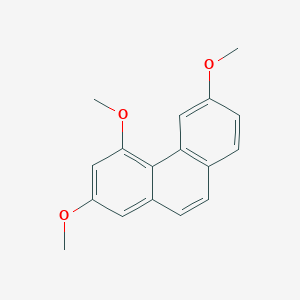
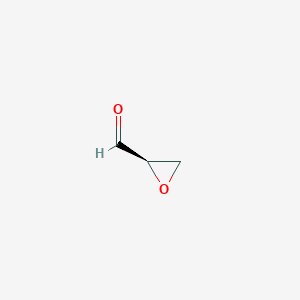
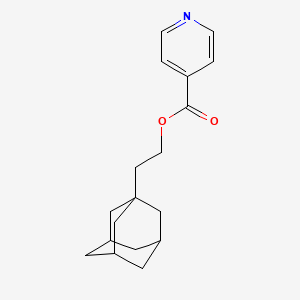
![{5-Chloro-2-[(2-iodoethyl)(methyl)amino]phenyl}(phenyl)methanone](/img/structure/B14494727.png)
